molecular formula C21H20ClN3O4S B7718477 3-chloro-N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide

3-chloro-N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide

Cat. No.: B7718477
M. Wt: 445.9 g/mol
InChI Key: JPJOIDQXNDXRQS-UHFFFAOYSA-N
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Description

3-chloro-N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, an ethoxy group, and a pyridin-3-ylmethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The key steps include:

    Formation of the Benzamide Core: This can be achieved by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Attachment of the Pyridin-3-ylmethylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-ethoxy-5-(methylsulfamoyl)phenyl]benzamide
  • 3-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide
  • 3-chloro-N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide

Uniqueness

3-chloro-N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide is unique due to the specific positioning of the pyridin-3-ylmethylsulfamoyl group, which may confer distinct biological activity or chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of targeted pharmaceuticals or specialized materials.

Properties

IUPAC Name

3-chloro-N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-2-29-20-9-8-18(30(27,28)24-14-15-5-4-10-23-13-15)12-19(20)25-21(26)16-6-3-7-17(22)11-16/h3-13,24H,2,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJOIDQXNDXRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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